2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoxaline core substituted with a piperazine ring, which is further substituted with a pyridazinyl group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multiple steps, including cycloaddition and condensation reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacological activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
Quinoxaline: A bicyclic compound with a benzene ring fused to a pyrazine ring.
Uniqueness
2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is unique due to its specific substitution pattern and the combination of different heterocyclic rings.
Properties
IUPAC Name |
2-methyl-3-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7/c1-16-22(25-20-7-3-2-6-19(20)24-16)29-13-11-28(12-14-29)21-9-8-18(26-27-21)17-5-4-10-23-15-17/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQVPMQYZFRFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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